methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate
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Overview
Description
Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a fluorophenyl group and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the reaction of 4-fluorophenylhydrazine with a suitable β-keto ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydrazine compound.
Scientific Research Applications
Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Methyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-3-oxobutanoate
- Methyl (2Z)-2-[(4-methylphenyl)hydrazinylidene]-3-oxobutanoate
Uniqueness
Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,13H,1-2H3/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEIIFUMEVVHMH-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)F)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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